[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine
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Overview
Description
[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
The synthesis of [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde with 1-methyl-1H-pyrazole-3-carbaldehyde in the presence of a suitable amine source. The reaction is carried out under controlled conditions, often using solvents like ethanol or methanol, and may require catalysts to enhance the reaction rate . Industrial production methods may involve scaling up this synthetic route with optimizations to improve yield and purity.
Chemical Reactions Analysis
[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions are various pyrazole derivatives with modified functional groups.
Scientific Research Applications
[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine has several scientific research applications:
Mechanism of Action
The mechanism of action of [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine can be compared with other similar pyrazole compounds, such as:
1-ethyl-1H-pyrazol-5-amine: This compound has a similar pyrazole structure but lacks the additional methyl groups, resulting in different reactivity and biological properties.
1-methyl-1H-pyrazol-3-amine: Similar to the previous compound, it has a pyrazole structure with different substituents, leading to unique chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential biological activities.
Properties
Molecular Formula |
C12H19N5 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-(1-methylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C12H19N5/c1-4-17-12(10(2)7-14-17)9-13-8-11-5-6-16(3)15-11/h5-7,13H,4,8-9H2,1-3H3 |
InChI Key |
LOCVXDQGHIYCEG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C)CNCC2=NN(C=C2)C |
Origin of Product |
United States |
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